molecular formula C11H9ClN2 B1601213 3-Chloro-6-(2-methylphenyl)pyridazine CAS No. 96225-49-9

3-Chloro-6-(2-methylphenyl)pyridazine

Cat. No. B1601213
CAS RN: 96225-49-9
M. Wt: 204.65 g/mol
InChI Key: NWOBIVPDWBWZJH-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methylphenyl)pyridazine is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.66 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine and similar compounds has been a subject of research . For instance, a series of novel 3- (substituted benzyloxy)-6- [ (un)substituted lH-pyrazol-l-yl]pyridazine derivatives were synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-(2-methylphenyl)pyridazine is 1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

Pyridazine compounds, including 3-Chloro-6-(2-methylphenyl)pyridazine, are highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .


Physical And Chemical Properties Analysis

3-Chloro-6-(2-methylphenyl)pyridazine is a solid substance . It has a molecular weight of 204.66 .

Scientific Research Applications

Pharmacological Research

3-Chloro-6-(2-methylphenyl)pyridazine: has been identified as a scaffold in pharmacological research due to its pyridazine ring, which is known for a wide range of biological activities . This compound can be used to develop new drugs with potential applications in treating various diseases. For instance, derivatives of pyridazine have shown promise in antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet therapies .

Agricultural Applications

The pyridazine ring is present in some commercially available agrochemicals . Research into 3-Chloro-6-(2-methylphenyl)pyridazine could lead to the development of new herbicides, pesticides, or plant growth regulators, enhancing agricultural productivity and pest management.

Mechanism of Action

While the specific mechanism of action for 3-Chloro-6-(2-methylphenyl)pyridazine is not mentioned in the search results, pyridazine compounds have been shown to exhibit a variety of pharmacological activities .

Future Directions

Pyridazine derivatives, including 3-Chloro-6-(2-methylphenyl)pyridazine, have attracted attention due to their easy functionalization at various ring positions, making them interesting compounds for the design and development of new pyridazine drugs in the future .

properties

IUPAC Name

3-chloro-6-(2-methylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOBIVPDWBWZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544156
Record name 3-Chloro-6-(2-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2-methylphenyl)pyridazine

CAS RN

96225-49-9
Record name 3-Chloro-6-(2-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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